
N-(5-methyl-2-pyridinyl)-2-(9H-xanthen-9-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-2-pyridinyl)-2-(9H-xanthen-9-yl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. MPA is a fluorescent probe that can be used to detect various biomolecules and biochemical processes in living cells and tissues.
作用机制
The mechanism of action of MPA involves the interaction of its xanthene moiety with biomolecules, leading to a change in its fluorescence properties. The xanthene moiety is highly sensitive to the microenvironment of the molecule, such as pH, polarity, and viscosity. Therefore, any changes in the microenvironment of the molecule, such as the activity of enzymes or the concentration of ions, can be detected by changes in the fluorescence properties of MPA.
Biochemical and Physiological Effects:
MPA has been shown to have minimal toxicity and no significant adverse effects on cell viability or function. However, it is important to note that MPA can interfere with some biological processes, such as the activity of enzymes and the concentration of ions, which can affect the outcome of experiments. Therefore, it is important to carefully design and interpret experiments using MPA.
实验室实验的优点和局限性
The advantages of using MPA in lab experiments include its high sensitivity, specificity, and versatility. It can be used to detect a wide range of biomolecules and biochemical processes in living cells and tissues, making it a valuable tool for biological research. However, the limitations of using MPA include its potential interference with biological processes, as well as its limited compatibility with certain experimental conditions, such as high temperatures and extreme pH values.
未来方向
There are many future directions for the use of MPA in biological research. One potential application is the development of new drugs and therapies that target specific enzymes or ion channels, as MPA can identify potential drug targets and evaluate the efficacy of drugs in living cells. Another potential application is the study of cellular signaling pathways and the regulation of gene expression, as MPA can detect changes in the activity of enzymes and the concentration of ions that are involved in these processes. Finally, MPA can be used to study the dynamics of lipid membranes and the intracellular trafficking of proteins and lipids, which can provide insights into the mechanisms of cellular function and dysfunction.
合成方法
The synthesis of MPA involves the reaction of 2-(9H-xanthen-9-yl)acetic acid with 5-methyl-2-pyridinecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MPA as a white crystalline powder with a high purity and yield.
科学研究应用
MPA has been extensively used as a fluorescent probe for various biomolecules and biochemical processes in living cells and tissues. It can be used to detect the activity of enzymes, such as proteases, kinases, and phosphatases, as well as the concentration and localization of ions, such as calcium and zinc. MPA can also be used to study the dynamics of lipid membranes and the intracellular trafficking of proteins and lipids. In addition, MPA has been used as a tool for drug discovery and screening, as it can identify potential drug targets and evaluate the efficacy of drugs in living cells.
属性
IUPAC Name |
N-(5-methylpyridin-2-yl)-2-(9H-xanthen-9-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-10-11-20(22-13-14)23-21(24)12-17-15-6-2-4-8-18(15)25-19-9-5-3-7-16(17)19/h2-11,13,17H,12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSKVGDMROHZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5791556.png)
![2-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5791576.png)
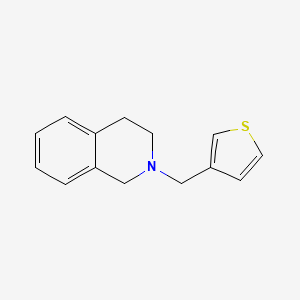
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5791588.png)


![2-(2-naphthylamino)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5791604.png)

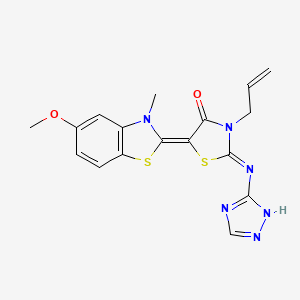
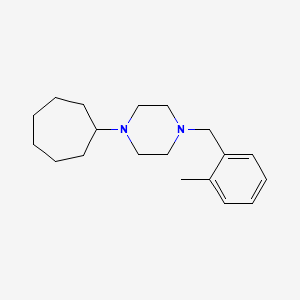
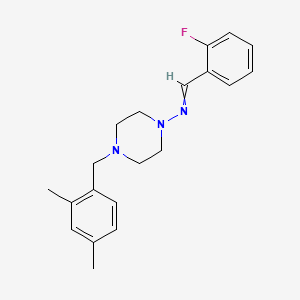
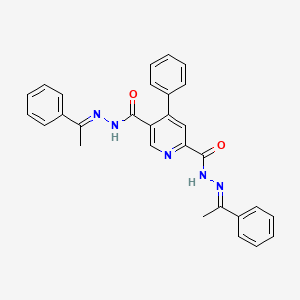
![N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5791643.png)
